tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Description
The enantiomers tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate are cyclopropane derivatives featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc) carbamate moiety. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors and antidepressants . Their stereochemistry significantly influences their physical properties and biological interactions.
Properties
Molecular Formula |
C18H34N2O6 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/2C9H17NO3/c2*1-9(2,3)13-8(12)10-7-4-6(7)5-11/h2*6-7,11H,4-5H2,1-3H3,(H,10,12)/t2*6-,7+/m10/s1 |
InChI Key |
ZZTQIRLMJXHPSO-RMHGRBOHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO.CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO.CC(C)(C)OC(=O)NC1CC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the cyclopropyl alcohol with tert-butyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
These compounds can be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, these compounds can be used as probes to study enzyme mechanisms and protein-ligand interactions due to their unique structural features.
Medicine
Industry
In the industrial sector, these compounds can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. For example, in biological systems, they may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : ~187.24 g/mol (slight variations due to isotopic composition)
- Stereochemistry : The (1S,2S) and (1R,2R) configurations are enantiomeric, with the hydroxymethyl group and carbamate positioned on adjacent carbons in a trans-cyclopropane ring .
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
Stereochemical Influences
- Trans vs. Cis Isomers : The trans-(1R,2R) and cis-(1R,2S) isomers exhibit distinct hydrogen-bonding capabilities. For example, the trans isomer forms intermolecular O–H⋯O bonds, leading to stable crystalline structures, while the cis isomer may adopt different packing arrangements .
- Biological Activity : Enantiomeric purity is crucial in drug design. For instance, the (1R,2R) configuration in tasimelteon (a melatonin receptor agonist) demonstrates higher receptor affinity than its enantiomer .
Functional Group Modifications
- Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group enhances solubility in polar solvents (e.g., methanol or DMSO), whereas carboxylic acid derivatives (e.g., 2-(1-Boc-amino)cyclopropaneacetic acid) exhibit pH-dependent solubility and are used in prodrug strategies .
- Bromothiophene vs. Fluorophenyl : Bromothiophene increases molecular weight and lipophilicity, favoring blood-brain barrier penetration, while fluorophenyl groups improve metabolic stability .
Q & A
Q. Advanced Analysis :
- Reactivity : The cis (1S,2S/1R,2R) configuration increases ring strain, enhancing susceptibility to ring-opening reactions (e.g., with nucleophiles like amines or thiols). Trans isomers are more stable but less reactive .
- Biological Activity : Stereochemistry influences binding to enzymes (e.g., dopamine D3 receptors). In one study, cis-hydroxycyclopropyl derivatives showed 10-fold higher antagonism than trans isomers due to optimal spatial alignment with active sites .
How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Q. Contradiction Analysis :
- Root Causes : Variability in yields (e.g., 44% vs. 70%) may arise from incomplete Boc protection, side reactions (e.g., epoxide ring-opening), or inadequate purification.
- Mitigation Strategies :
What are the challenges in maintaining enantiomeric purity during functional group transformations?
Q. Methodological Answer :
- Racemization Risks : Acidic or basic conditions during deprotection (e.g., TFA for Boc removal) can epimerize stereocenters.
- Solutions :
How to design assays for evaluating biological activity in enzyme inhibition studies?
Q. Advanced Experimental Design :
- Target Selection : Prioritize enzymes with known interactions with cyclopropane motifs (e.g., cytochrome P450 or proteases).
- Assay Protocol :
- Controls : Include enantiomerically pure analogs to isolate stereochemical effects .
What mechanistic insights can be gained from studying reaction intermediates?
Q. Advanced Analysis :
- Trapping Intermediates : Use low-temperature NMR (-40°C) to identify unstable species (e.g., oxaziridines in oxidation steps).
- Isotopic Labeling : Introduce ¹³C or ²H labels to track bond cleavage/formation during cyclopropane ring-opening .
How does the solid-state structure influence stability and solubility?
Q. Data-Driven Insights :
- Hydrogen Bonding : X-ray studies reveal intermolecular O–H∙∙∙O bonds in cis isomers, enhancing crystalline stability but reducing aqueous solubility .
- Solubility Optimization : Co-crystallization with succinic acid improves solubility for in vitro assays without compromising stability .
What computational tools are effective for predicting interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., dopamine D3 receptors). Focus on cyclopropane-hydroxymethyl interactions with hydrophobic pockets .
- MD Simulations : GROMACS simulations (50 ns) assess conformational stability of ligand-receptor complexes .
How to handle air/moisture sensitivity during storage and reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
